Topological Polar Surface Area (TPSA) Differentiation: 4-Bromo-6-nitro-1H-indazole-3-carbonitrile vs. 4-Bromo-1H-indazole-3-carbonitrile
4-Bromo-6-nitro-1H-indazole-3-carbonitrile exhibits a TPSA of 98.3 Ų, compared to 52.47 Ų for the des-nitro analog 4-Bromo-1H-indazole-3-carbonitrile (CAS 1167055-55-1), representing an 87% increase. Both values are computed using the same methodology (ACD/Labs Percepta or Cactvs engine) on their respective PubChem and ChemSrc records [1]. This difference is driven solely by the presence of the 6-nitro group, which adds two oxygen atoms and significantly increases hydrogen-bond acceptor count from 3 to 4 [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 98.3 Ų (PubChem); 98.29 Ų (ChemSrc) |
| Comparator Or Baseline | 4-Bromo-1H-indazole-3-carbonitrile: 52.47 Ų |
| Quantified Difference | +45.83 Ų (~87% increase) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem) / ACD/Labs Percepta (ChemSrc) |
Why This Matters
A TPSA above 90 Ų is a recognized threshold for reduced passive blood-brain barrier penetration and is strategically relevant when selecting building blocks for peripheral vs. CNS-targeted compound libraries; procurement decisions for CNS-focused programs may favor the lower-PSA analog, while peripherally targeted or solubility-optimized programs benefit from the higher-PSA target compound.
- [1] PubChem. 4-Bromo-6-nitro-1H-indazole-3-carbonitrile, CID 24728074 (TPSA 98.3 Ų). National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/24728074 View Source
